5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine

Description

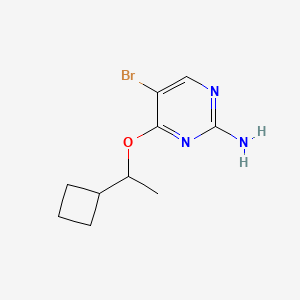

5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine is a pyrimidine derivative characterized by a bromine atom at position 5, a 1-cyclobutylethoxy substituent at position 4, and an amine group at position 2. The cyclobutylethoxy group introduces steric bulk and moderate lipophilicity, distinguishing it from simpler alkoxy-substituted analogs (e.g., methoxy or ethoxy derivatives). Pyrimidine scaffolds are widely utilized in medicinal chemistry due to their ability to mimic purine bases, enabling interactions with biological targets such as kinases and nucleic acids .

Properties

IUPAC Name |

5-bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O/c1-6(7-3-2-4-7)15-9-8(11)5-13-10(12)14-9/h5-7H,2-4H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGBMJJRLWMHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)OC2=NC(=NC=C2Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine typically involves the following steps:

Cyclobutylethoxy Substitution: The attachment of a cyclobutylethoxy group at the 4th position.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required purity standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs and their substituent-driven properties are summarized below:

*Estimated based on analogs (e.g., 5-bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine: 242.06 g/mol ).

Key Observations :

- The 1-cyclobutylethoxy group offers a unique balance between lipophilicity and steric demand. Compared to methoxy derivatives, it likely enhances membrane permeability while avoiding excessive hydrophobicity seen in aromatic substituents.

- Thioether analogs (e.g., methylsulfanyl) may exhibit higher reactivity due to sulfur’s polarizability, increasing off-target risks .

Biological Activity

5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15BrN2O

- Molecular Weight : 285.17 g/mol

- CAS Number : 942947-94-6

This compound features a bromine atom at the 5-position of the pyrimidine ring and a cyclobutylethoxy substituent at the 4-position, which may influence its biological properties.

Inhibition of Cyclin-dependent Kinases (CDKs)

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 plays a crucial role in transcriptional regulation by phosphorylating the C-terminal domain of RNA polymerase II, thereby promoting transcription elongation.

In vitro studies have shown that derivatives of this compound can inhibit CDK9 with varying selectivity against other CDKs, such as CDK2. For instance, one study reported a selectivity ratio of 16-fold for a related brominated pyrimidine analog against CDK9 compared to CDK2 .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Structure-Activity Relationship (SAR)

The SAR studies highlight that the introduction of various substituents at specific positions on the pyrimidine ring significantly affects the compound's potency and selectivity:

- Bromine Substitution : The presence of bromine at the 5-position has been associated with enhanced potency against CDKs.

- Cyclobutylethoxy Group : This moiety appears to enhance selectivity for CDK9 over other kinases, potentially due to steric and electronic effects.

- Variations in R Groups : Alterations in the substituents at the R1 and R2 positions have demonstrated varying effects on kinase inhibition and cellular activity .

Case Study 1: Antitumor Efficacy

In a recent study, a series of pyrimidine derivatives, including those structurally related to this compound, were tested for their antitumor efficacy using MTT assays. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 3.05 µM to 25.0 µM depending on the specific derivative used .

Case Study 2: Mechanistic Insights

A mechanistic study revealed that the inhibition of CDK9 leads to reduced phosphorylation of RNA polymerase II, consequently impairing transcriptional elongation in treated cells. This finding underscores the potential therapeutic applications of this class of compounds in diseases characterized by dysregulated transcriptional control, such as cancer .

Q & A

Q. What synthetic routes are most effective for preparing 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Bromination : Introduce bromine at the 5-position of a pyrimidine precursor under controlled conditions (e.g., using NBS in DMF at 0–5°C) to avoid over-bromination .

- Etherification : React the intermediate with 1-cyclobutylethanol via nucleophilic substitution. Use a strong base (e.g., NaH) in THF to activate the hydroxyl group and ensure regioselectivity at the 4-position .

- Amination : Protect the 2-amine group during synthesis to prevent side reactions; deprotection is performed post-etherification using acidic conditions (e.g., HCl in dioxane) .

- Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). For example, a 2^3 factorial design can identify optimal conditions for yield and purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the cyclobutylethoxy group’s presence via characteristic splitting patterns (e.g., cyclobutyl protons at δ 1.6–2.5 ppm) and coupling constants .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+: ~300–310 g/mol) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .

- X-ray Crystallography : Resolve bond angles and spatial arrangement of substituents (e.g., dihedral angles between pyrimidine and cyclobutyl groups) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the cyclobutylethoxy group in nucleophilic or electrophilic reactions?

Methodological Answer:

- Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich/depleted regions. For example, the cyclobutyl group’s strain may increase electrophilicity at the pyrimidine ring .

- Transition-State Modeling : Simulate SN2 mechanisms for ether cleavage or substitution reactions using Gaussian or ORCA software. Compare activation energies for different leaving groups (e.g., Br vs. Cl) .

- MD Simulations : Study solvent effects (e.g., DMSO vs. THF) on reaction pathways to rationalize experimental yield variations .

Q. How do steric and electronic effects of the cyclobutylethoxy substituent influence binding to biological targets (e.g., kinases)?

Methodological Answer:

- SAR Studies :

- Synthesize analogs with bulkier (e.g., cyclohexylethoxy) or smaller (methoxy) substituents.

- Test inhibition constants (Ki) against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays .

- Docking Studies : Use AutoDock Vina to model interactions. The cyclobutyl group’s rigidity may enhance binding entropy by reducing conformational flexibility in the target’s hydrophobic pocket .

Q. How can contradictory data on reaction yields or biological activity be systematically resolved?

Methodological Answer:

- Data Triangulation :

- Reproducibility Checks : Repeat reactions under identical conditions (solvent lot, humidity control) to rule out batch-specific anomalies .

- Multivariate Analysis : Apply PCA to correlate reaction parameters (e.g., temperature, catalyst loading) with yield outliers .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) to identify substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.